REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH3:6][C:7]1([CH3:16])[NH:13][C:12]([CH3:15])([CH3:14])[CH2:11][C:9](=[O:10])[CH2:8]1.[CH2:17]([OH:20])[CH2:18]O.O.[C:22]1(C)C=CC=CC=1>>[CH3:6][C:7]1([CH3:16])[NH:13][C:12]([CH3:15])([CH3:14])[CH2:11][C:9]2([O:20][CH2:17][CH2:18][CH2:22][O:10]2)[CH2:8]1
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(N1)(C)C)C
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was removed on a water separator
|
Type
|
CUSTOM
|
Details
|
Instead, a plurality of secondary components had formed which
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CC2(OCCCO2)CC(N1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |